
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with structures similar to “N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide” often belong to a class of organic compounds known as sulfonamides . Sulfonamides are amides of sulfonic acid, containing the structure R-SO2-NR’R’‘, where R, R’, and R’’ can be a variety of groups .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would be determined by the specific groups present in the molecule. The presence of the sulfonamide group would likely contribute to the polarity of the molecule .
Chemical Reactions Analysis
Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming sulfonate salts when reacted with acids . They can also undergo hydrolysis under acidic or alkaline conditions to form the corresponding sulfonic acid and amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. In general, sulfonamides are solid at room temperature and are soluble in organic solvents .
Aplicaciones Científicas De Investigación
Hydrogen-bond Effect and Spectroscopic Investigation
A study by Mansour and Ghani (2013) investigated a structurally similar sulfamethazine Schiff-base compound, focusing on its comprehensive theoretical and experimental structural studies. The research highlighted the molecule's stability arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond, analyzed using natural bond orbital analysis. The study's findings provide insights into the structure-activity relationship, correlating biological activity with quantum descriptors like HOMO-LUMO energy gap and molecular electrostatic potential, which could be relevant for designing novel compounds with specific biological activities (Mansour & Ghani, 2013).
Synthesis of Novel Compounds and Antifungal Activity
Khodairy, Ali, and El-wassimy (2016) synthesized a series of compounds starting from N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide, leading to novel triazepines, pyrimidines, and azoles. The newly synthesized compounds showed good antifungal activity, demonstrating the potential pharmaceutical applications of these sulfonamide derivatives (Khodairy et al., 2016).
Antimycobacterial Activity
Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, and Elaasser (2017) explored the synthesis of novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, inspired by the structure of second-line antituberculosis pro-drugs. The study revealed that some compounds exhibited high activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents against tuberculosis (Ghorab et al., 2017).
Computational and Spectroscopic Characterizations
Another research by Murthy et al. (2018) focused on the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, showcasing the compound's structural and electronic properties through experimental and computational methods. This approach provides valuable insights into the molecular interactions and properties that could influence the development of sulfonamide-based compounds with desired biological activities (Murthy et al., 2018).
Mecanismo De Acción
The mechanism of action of a compound like “N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide” would depend on its specific structure and the context in which it is used. For example, some sulfonamides are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria .
Safety and Hazards
Direcciones Futuras
The future directions for research on a compound like “N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide” would depend on its specific properties and potential applications. For example, if it has antibiotic properties, research could focus on its potential use in treating bacterial infections .
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,5-diethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-7-25-14-9-10-15(26-8-2)16(11-14)27(23,24)21-17-12(3)19-18(22(5)6)20-13(17)4/h9-11,21H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGQFTKARPYABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=C(N=C(N=C2C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one](/img/structure/B2652192.png)
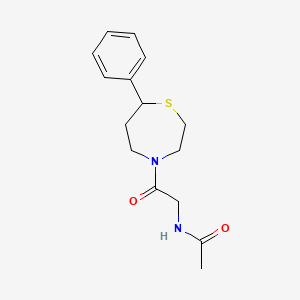
![Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2652194.png)
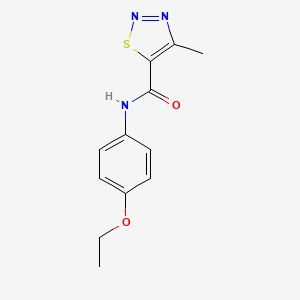
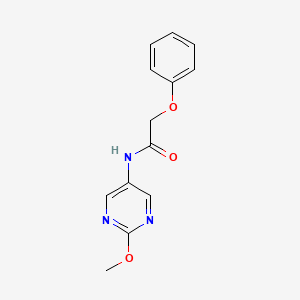
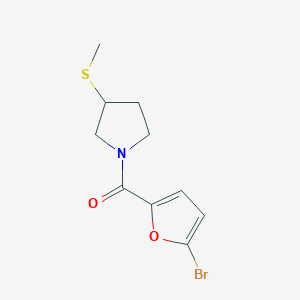

![1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2652201.png)

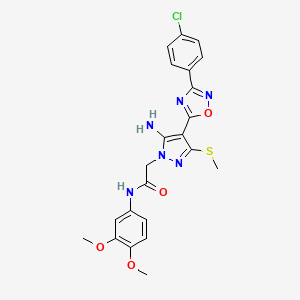

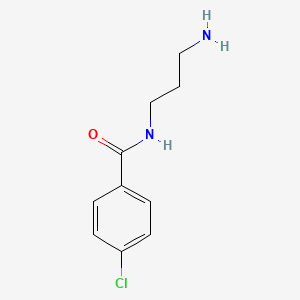
![N-[4-(aminomethyl)phenyl]furan-2-carboxamide](/img/structure/B2652210.png)
![N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652214.png)